methyl 6-methyl-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
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Overview
Description
Methyl 6-methyl-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound that belongs to the class of triazino-benzothiazole derivatives This compound is characterized by the presence of a trifluoromethyl group, a morpholino group, and a triazino-benzothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Triazino Group: The benzothiazole core is then reacted with cyanuric chloride to introduce the triazino group.
Morpholino Substitution: The triazino-benzothiazole intermediate is further reacted with morpholine to introduce the morpholino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 6-methyl-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-methyl-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methyl-4-morpholino-2-(chloromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
- Methyl 6-methyl-4-morpholino-2-(bromomethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
- Methyl 6-methyl-4-morpholino-2-(iodomethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
Uniqueness
The presence of the trifluoromethyl group in methyl 6-methyl-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in its chloro, bromo, or iodo analogs. This makes it particularly valuable in applications where enhanced cell membrane penetration and stability are desired.
Properties
Molecular Formula |
C17H17F3N4O3S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
methyl 6-methyl-4-morpholin-4-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate |
InChI |
InChI=1S/C17H17F3N4O3S/c1-10-4-3-5-11-12(10)24-14(23-6-8-27-9-7-23)21-16(13(25)26-2,17(18,19)20)22-15(24)28-11/h3-5H,6-9H2,1-2H3 |
InChI Key |
VPHMZMUJRAGHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC3=NC(N=C(N23)N4CCOCC4)(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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